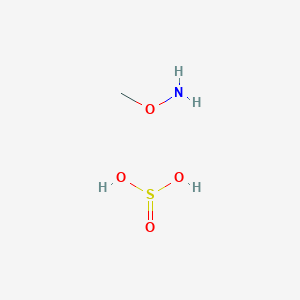
Sulfurous acid--O-methylhydroxylamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurous acid–O-methylhydroxylamine (1/1) is a chemical compound that combines sulfurous acid and O-methylhydroxylamine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfurous acid–O-methylhydroxylamine can be synthesized through the reaction of sulfurous acid with O-methylhydroxylamine. One common method involves the O-alkylation of hydroxylamine derivatives. For example, O-methylhydroxylamine can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of sulfurous acid–O-methylhydroxylamine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored as a hydrochloride salt to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid–O-methylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, leading to the formation of various reduced species.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with sulfurous acid–O-methylhydroxylamine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving sulfurous acid–O-methylhydroxylamine depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxylamine derivatives .
Scientific Research Applications
Sulfurous acid–O-methylhydroxylamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of sulfurous acid–O-methylhydroxylamine involves its ability to interact with various molecular targets. In the context of DNA repair, the compound can inhibit base excision repair by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylases . This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct to alkylating agents in cancer therapy .
Comparison with Similar Compounds
Sulfurous acid–O-methylhydroxylamine can be compared with other similar compounds, such as:
Hydroxylamine-O-sulfonic acid: This compound is used as an electrophilic aminating agent and has applications in organic synthesis.
Properties
CAS No. |
675128-57-1 |
|---|---|
Molecular Formula |
CH7NO4S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
O-methylhydroxylamine;sulfurous acid |
InChI |
InChI=1S/CH5NO.H2O3S/c1-3-2;1-4(2)3/h2H2,1H3;(H2,1,2,3) |
InChI Key |
CETFNZFZHLVEQT-UHFFFAOYSA-N |
Canonical SMILES |
CON.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















